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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B1262725

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and
physical properties of ATTO 465 maleimide, a fluorescent probe widely utilized in biological
research and drug development. This document details the dye's spectral characteristics,
outlines protocols for its use in labeling and cellular analysis, and presents visual workflows to
aid in experimental design.

Core Chemical and Physical Properties

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high
fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] The maleimide
functional group allows for the specific labeling of sulfhydryl (thiol) groups, commonly found in
cysteine residues of proteins.[3][4]

Physicochemical and Spectroscopic Data

The key quantitative properties of ATTO 465 maleimide are summarized in the tables below
for easy reference and comparison.
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Property Value Reference
Molecular Weight 518 g/mol

Excitation Maximum (Aex) 453 nm

Emission Maximum (Aem) 506 nm

Molar Extinction Coefficient (g)

7.5 x10* M~cm~?

Fluorescence Quantum Yield

70%
(nfl)
Fluorescence Lifetime (tfl) 5.0 ns
Stokes Shift 53 nm
Recommended Excitation
420 - 465 nm
Range
N Soluble in polar solvents like
Solubility
DMF and DMSO
Store at -20°C, protected from
Storage

light and moisture

Table 1: Core physicochemical and spectroscopic properties of ATTO 465 maleimide.

Correction Factors for

Degree of Labeling (DOL) Value Reference
Calculation

CFz260 (for DNA) 1.09

CFzs0 (for Proteins) 0.48

Table 2: Correction factors for determining the degree of labeling of biomolecules.

Experimental Protocols
Protein Labeling with ATTO 465 Maleimide

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1262725?utm_src=pdf-body
https://www.benchchem.com/product/b1262725?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol outlines the general procedure for labeling proteins with ATTO 465 maleimide.
Optimization may be required for specific proteins and applications.

Materials:

Protein of interest with available sulfhydryl groups

e ATTO 465 maleimide

o Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

e Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
¢ Reducing agent (e.g., DTT or TCEP), optional

e Quenching reagent (e.g., glutathione or mercaptoethanol), optional

o Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

e Protein Preparation:

o Dissolve the protein in the reaction buffer at a concentration of 50-100 uM.

o If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl
groups, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT
is used, it must be removed by dialysis or a desalting column before adding the maleimide
dye, as it will react with the maleimide. TCEP does not require removal.

o To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free
environment, for example, by using degassed buffers.

e Dye Preparation:

o Immediately before use, prepare a 10-20 mM stock solution of ATTO 465 maleimide in
anhydrous DMF or DMSO. Protect the stock solution from light.
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e Labeling Reaction:

o Add a 10-20 molar excess of the ATTO 465 maleimide stock solution to the protein
solution. Add the dye dropwise while gently stirring.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from
light.

e Quenching (Optional):

o To stop the reaction, a low molecular weight thiol such as glutathione or mercaptoethanol
can be added to consume any excess maleimide.

o Purification:

o Separate the labeled protein from unreacted dye and byproducts using a gel filtration
column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.

Fluorescence Microscopy with ATTO 465-Labeled
Probes

The following is a general protocol for immunofluorescence staining of fixed cells using an
antibody labeled with ATTO 465.

Materials:

e Cells cultured on coverslips

e ATTO 465-labeled antibody

e Phosphate-buffered saline (PBS)

» Fixation solution (e.g., 4% paraformaldehyde in PBS)

o Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS), if targeting intracellular antigens

o Blocking buffer (e.g., 1-5% BSA in PBS)
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e Mounting medium

Procedure:

o Cell Fixation:
o Wash cells briefly with PBS.
o Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
o Wash the cells three times with PBS for 5 minutes each.

o Permeabilization (for intracellular targets):

o Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room
temperature.

o Wash the cells three times with PBS for 5 minutes each.
» Blocking:

o Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce
non-specific antibody binding.

e Antibody Incubation:

o Dilute the ATTO 465-labeled primary antibody in blocking buffer to the desired
concentration.

o Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight
at 4°C in a humidified chamber, protected from light.

o If using an unlabeled primary antibody, follow with an ATTO 465-labeled secondary
antibody, incubating for 1 hour at room temperature.

e Washing:

o Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
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e Mounting:
o Mount the coverslips onto microscope slides using a suitable mounting medium.
o Seal the edges of the coverslip with nail polish and let it dry.

e Imaging:

o Image the samples on a fluorescence microscope equipped with appropriate filters for
ATTO 465 (Excitation: ~450 nm, Emission: ~510 nm). A standard DAPI or FITC filter set
may not be optimal. A filter set with an excitation filter around 440-460 nm and an emission
filter around 500-540 nm is recommended.

o Acquire images using the lowest possible laser power and exposure time to minimize
photobleaching.

Flow Cytometry with ATTO 465-Labeled Probes

This protocol provides a general workflow for staining cells for flow cytometry analysis using an
ATTO 465-labeled antibody.

Materials:

Cell suspension

ATTO 465-labeled antibody

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Fixation/Permeabilization buffers (if required for intracellular targets)

Unstained and single-color compensation controls
Procedure:
e Cell Preparation:

o Prepare a single-cell suspension at a concentration of 1x10°€ cells/mL in ice-cold flow
cytometry staining buffer.
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e Fc Receptor Blocking (Optional but Recommended):

o Incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice to prevent
non-specific binding of the labeled antibody.

e Antibody Staining:

o Add the predetermined optimal concentration of the ATTO 465-labeled antibody to the cell
suspension.

o Incubate for 20-30 minutes on ice, protected from light.

e Washing:

o Wash the cells twice with 1-2 mL of ice-cold flow cytometry staining buffer by
centrifugation (e.g., 300-400 x g for 5 minutes) and decanting the supernatant.

 Fixation (Optional):

o If cells are not to be analyzed immediately, they can be fixed with a suitable fixative (e.g.,
1-4% paraformaldehyde).

o Data Acquisition:

[¢]

Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.

o Analyze the samples on a flow cytometer equipped with a laser line that can efficiently
excite ATTO 465 (e.g., a 445 nm or 458 nm laser).

o Set up appropriate forward and side scatter gates to identify the cell population of interest.

o Use an unstained control to set the baseline fluorescence and a single-color ATTO 465
control to set up the correct voltage for the detector and for compensation calculations.

Visualizations
Experimental Workflow for Protein Labeling
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Caption: Workflow for labeling proteins with ATTO 465 maleimide.

Logical Relationship for a General Inmunofluorescence
Experiment
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Caption: General workflow for an immunofluorescence experiment.
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Disclaimer: A specific signaling pathway diagram involving ATTO 465 maleimide could not be
generated as no research articles detailing such a specific application were identified during
the literature search.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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